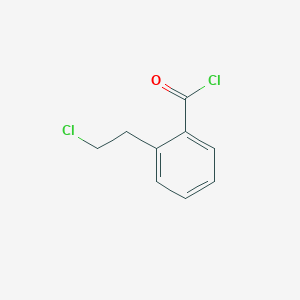

2-(2-Chloroethyl)benzoyl chloride

Description

2-(2-Chloroethyl)benzoyl chloride is a chlorinated aromatic acyl chloride characterized by a benzoyl chloride backbone substituted with a 2-chloroethyl group at the ortho position. Benzoyl chlorides are highly reactive intermediates used in organic synthesis, particularly in acylations to form esters, amides, and pharmaceuticals. The 2-chloroethyl substituent introduces both steric and electronic effects, enhancing the electrophilicity of the carbonyl carbon compared to non-chlorinated analogs and influencing its reactivity in downstream applications .

Properties

IUPAC Name |

2-(2-chloroethyl)benzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRRIFLRGGRFQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7274-47-7 | |

| Record name | 2-(2-chloroethyl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Chloroethyl)benzoyl chloride can be synthesized through the reaction of benzoyl chloride with 2-chloroethanol. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)benzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom in the 2-chloroethyl group can be replaced by nucleophiles such as amines or alcohols.

Hydrolysis: The compound can be hydrolyzed to form 2-(2-chloroethyl)benzoic acid and hydrochloric acid.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines or alcohols in the presence of a base like sodium hydroxide.

Hydrolysis: Water or aqueous solutions of acids or bases.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: 2-(2-substituted-ethyl)benzoyl derivatives.

Hydrolysis: 2-(2-chloroethyl)benzoic acid.

Reduction: 2-(2-chloroethyl)benzyl alcohol.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Analgesic Properties : 2-(2-Chloroethyl)benzoyl chloride is explored as an intermediate in the synthesis of analgesics like nefopam. Studies have indicated its potential to provide pain relief without the addictive properties associated with opioids.

- Anticancer Activity : Preliminary investigations suggest that derivatives of this compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

- Antimicrobial Activity : Research indicates that this compound may inhibit bacterial growth, positioning it as a candidate for developing new antimicrobial agents.

2. Chemical Biology

- The compound is utilized as a biochemical probe to study enzyme interactions. Its ability to form covalent bonds with nucleophilic sites in proteins or DNA allows for modifications that can alter biological activity.

3. Materials Science

- This compound is employed in the development of advanced materials with specific chemical properties. Its reactivity enables the design of polymers and other materials with tailored functionalities.

Case Study 1: Analgesic Development

In a study assessing the analgesic effects of this compound derivatives, animal models demonstrated significant pain relief comparable to standard analgesics. This supports its role as a promising candidate for further pharmacological development.

Case Study 2: Anticancer Research

Research involving derivatives of this compound indicated potential anticancer properties through apoptosis induction in various cancer cell lines. These findings warrant further exploration into its mechanisms and therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)benzoyl chloride involves its reactivity towards nucleophiles. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that can alter their functions. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Cl, CF₃, SCl) increase the electrophilicity of the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitutions. The 2-chloroethyl group in the target compound likely provides similar activation but with additional steric bulk compared to smaller substituents like Cl .

- Boiling points correlate with molecular weight and polarity. For instance, 2-chlorobenzoyl chloride has a boiling point of 511.2 K , while bulkier derivatives (e.g., phenoxymethyl-substituted) may exhibit higher boiling points due to increased van der Waals interactions.

Nucleophilic Acyl Substitution

- This compound is expected to react vigorously with nucleophiles (e.g., alcohols, amines) to form esters or amides. Its reactivity is comparable to 2-chlorobenzoyl chloride but may be slightly reduced due to steric hindrance from the ethyl chain .

- 2-(Trifluoromethyl)benzoyl chloride exhibits higher reactivity than non-fluorinated analogs due to the strong electron-withdrawing effect of the CF₃ group, making it valuable in agrochemical synthesis .

Thermal Stability and Decomposition

- Analogously, this compound may emit HCl and chloroethylene derivatives, necessitating strict safety protocols .

Biological Activity

2-(2-Chloroethyl)benzoyl chloride, with the chemical formula C9H8Cl2O, is a compound that has garnered attention for its potential biological activities. This compound is structurally related to benzoyl chloride and contains a chloroethyl group, which may influence its reactivity and biological interactions. The following sections explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzoyl chloride with chloroethylamine or similar reagents. The general reaction can be summarized as follows:

This synthesis can be performed under controlled conditions to ensure high yield and purity of the product. The compound is often characterized using spectroscopic methods such as NMR and IR spectroscopy to confirm its structure.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of benzoyl chloride exhibit significant antimicrobial properties. For example, compounds similar to this compound have been tested against various bacterial strains:

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate to High |

| Escherichia coli | Moderate | |

| Pseudomonas aeruginosa | Low |

Studies have shown that these compounds can disrupt bacterial cell walls, leading to cell lysis and death. The exact mechanisms are still under investigation, but they likely involve interference with essential cellular processes.

Anticancer Activity

In addition to antimicrobial effects, there is emerging evidence that this compound may possess anticancer properties. Research has demonstrated that similar compounds can induce apoptosis in cancer cells through various pathways:

- Mechanism of Action :

- Inhibition of DNA synthesis.

- Induction of oxidative stress leading to cell death.

A study conducted on cancer cell lines indicated that the compound could reduce cell viability significantly at certain concentrations, suggesting its potential as a chemotherapeutic agent.

Case Studies

Several case studies have highlighted the effectiveness of this compound in biological applications:

- Case Study on Antimicrobial Efficacy :

- Anticancer Research :

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Cell Membrane Disruption : The chloroethyl group may enhance the compound's ability to penetrate bacterial membranes.

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism or DNA replication.

- Oxidative Stress Induction : The compound could increase reactive oxygen species (ROS) within cells, leading to apoptosis.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-(2-Chloroethyl)benzoyl chloride, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves Friedel-Crafts acylation or chlorination of benzaldehyde derivatives. For example, chlorination of substituted benzaldehydes (e.g., 2-(2-Chloroethyl)benzaldehyde) using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Key parameters:

- Temperature : 60–80°C to avoid side reactions (e.g., hydrolysis or polymerization).

- Solvent : Toluene or dichloromethane for optimal solubility and reactivity.

- Catalyst : Anhydrous AlCl₃ may enhance electrophilic substitution in Friedel-Crafts routes .

- Purification : Distillation under reduced pressure (boiling point ~198°C) or column chromatography to isolate the product .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE Requirements : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats to prevent skin/eye contact. Use fume hoods for ventilation due to HCl gas release during hydrolysis .

- Storage : Store in airtight containers at 0–6°C to minimize degradation. Avoid moisture to prevent hydrolysis to benzoic acid derivatives .

- Waste Disposal : Neutralize residual compound with sodium bicarbonate before disposal. Follow institutional guidelines for halogenated waste .

Advanced Research Questions

Q. How can reaction parameters be optimized to minimize byproducts like 2-(2-Chloroethyl)benzoic acid during synthesis?

- Byproduct Analysis : Hydrolysis is a major side reaction. Mitigation strategies:

- Moisture Control : Use molecular sieves or anhydrous solvents (e.g., dried DCM).

- Reagent Ratios : Excess SOCl₂ (1.5–2 eq) ensures complete conversion of the aldehyde intermediate.

- Reaction Monitoring : TLC or in-situ FTIR to track acyl chloride formation and halt the reaction before hydrolysis dominates .

Q. What advanced analytical techniques are suitable for characterizing this compound and its derivatives?

- Structural Elucidation :

- NMR : ¹H/¹³C NMR to confirm benzoyl and chloroethyl groups (e.g., carbonyl carbon at ~170 ppm).

- Mass Spectrometry : HRMS for molecular ion validation (expected m/z ~198.6 for C₉H₈Cl₂O).

- XRD : For crystalline derivatives, confirms spatial arrangement of functional groups .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) to quantify residual starting materials .

Q. How do literature-reported synthetic yields of this compound vary, and what factors explain these discrepancies?

- Data Comparison :

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| SOCl₂ with AlCl₃ | 72–78 | Reflux, 4 h, anhydrous DCM | |

| PCl₅ without catalyst | 55–62 | 60°C, 6 h, toluene |

- Key Factors : Catalyst presence, solvent polarity, and reaction duration significantly impact efficiency. Contradictions often arise from moisture levels or incomplete chlorination .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Stability Data :

| Condition | Half-Life (h) | Degradation Product |

|---|---|---|

| pH 2 (aqueous) | <1 | 2-(2-Chloroethyl)benzoic acid |

| pH 7 (neutral) | 12–24 | Partial hydrolysis |

| 25°C (dry) | >30 days | Stable |

Q. How does the reactivity of this compound compare to structurally similar acyl chlorides in nucleophilic substitution reactions?

- Reactivity Trends :

- Electrophilicity : Higher than benzoyl chloride due to electron-withdrawing chloroethyl group enhancing carbonyl electrophilicity.

- Nucleophilic Attack : Reacts faster with amines (e.g., ethylamine) to form amides, but slower with alcohols due to steric hindrance from the chloroethyl substituent .

Q. What computational modeling approaches are effective in predicting the reactivity and toxicity of this compound?

- In Silico Methods :

- DFT/Molecular Dynamics : Simulate reaction pathways and transition states for acyl substitution.

- QSAR Models : Predict acute toxicity (e.g., LC50) based on electrophilicity indices and logP values.

- ADMET Prediction : Tools like SwissADME assess bioavailability and metabolic degradation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.